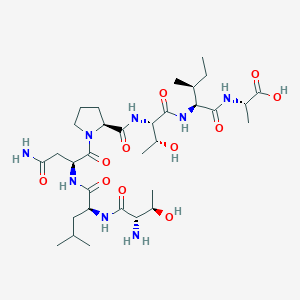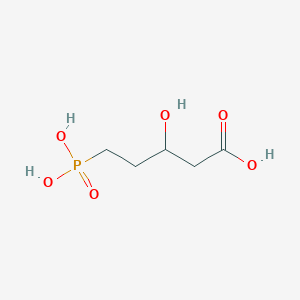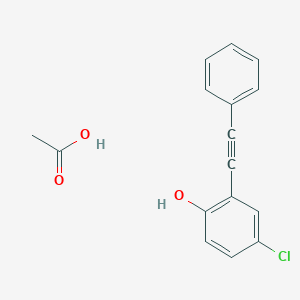![molecular formula C34H36F2O2 B12562279 1,1'-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene] CAS No. 143098-00-4](/img/structure/B12562279.png)
1,1'-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene] is a complex organic compound characterized by its unique structure, which includes a phenylene core connected by ethyne linkages to two fluorinated benzene rings with hexyloxy substituents
Preparation Methods
The synthesis of 1,1’-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene] typically involves multiple steps:
Synthetic Routes: The preparation begins with the synthesis of the phenylene core, followed by the introduction of ethyne linkages through Sonogashira coupling reactions. The final step involves the attachment of the fluorinated benzene rings with hexyloxy substituents.
Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. Catalysts like palladium and copper iodide are commonly used in the coupling reactions, with solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
1,1’-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene] undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the ethyne linkages.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of new derivatives.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
1,1’-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: In materials science, it is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,1’-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene] involves its interaction with molecular targets through its ethyne linkages and fluorinated benzene rings. These interactions can affect various pathways, including electron transfer processes and molecular recognition events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,1’-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene] can be compared with similar compounds such as:
1,1’-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(methoxy)benzene]: This compound has methoxy substituents instead of hexyloxy, which can affect its solubility and reactivity.
1,1’-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-chloro-4-(hexyloxy)benzene]: The presence of chlorine instead of fluorine can lead to different chemical properties and reactivity.
1,1’-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(ethoxy)benzene]: The ethoxy substituents can influence the compound’s electronic properties and interactions with other molecules.
These comparisons highlight the uniqueness of 1,1’-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene] in terms of its specific substituents and their effects on the compound’s properties and applications.
Properties
CAS No. |
143098-00-4 |
|---|---|
Molecular Formula |
C34H36F2O2 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
2-fluoro-4-[2-[4-[2-(3-fluoro-4-hexoxyphenyl)ethynyl]phenyl]ethynyl]-1-hexoxybenzene |
InChI |
InChI=1S/C34H36F2O2/c1-3-5-7-9-23-37-33-21-19-29(25-31(33)35)17-15-27-11-13-28(14-12-27)16-18-30-20-22-34(32(36)26-30)38-24-10-8-6-4-2/h11-14,19-22,25-26H,3-10,23-24H2,1-2H3 |
InChI Key |
JUSHKWRDOGWYQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC(=C(C=C3)OCCCCCC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


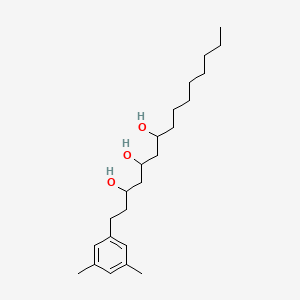
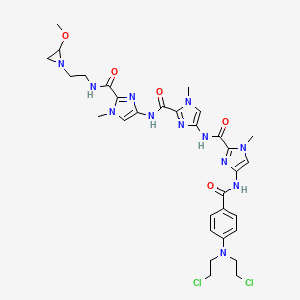
![[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid](/img/structure/B12562206.png)


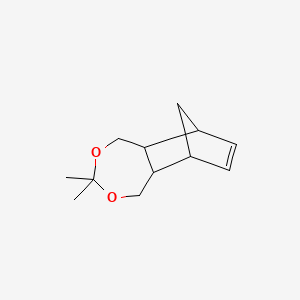
![3,5-Bis[(phenylsulfanyl)methyl]phenol](/img/structure/B12562234.png)


